Welcome to the BenchChem Online Store!
molecular formula C13H12O4 B8742606 Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate

Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate

Cat. No. B8742606
M. Wt: 232.23 g/mol
InChI Key: GDNBKBPVELKSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04767776

Procedure details

A solution of 10.2 g (0.033 mole) of 1,2,3,4-tetrahydro-2-bromo-6-methoxy-1-oxo-2-naphthalenecarboxylic acid, methyl ester in 100 ml of tetrahydrofuran under a nitrogen atmosphere was treated over 15 minutes with a solution of 10.0 ml (10.2 g; 0.067 mole) of 1,8-diazabicyclo[5.4.0]undec-7-ene in 20 ml of tetrahydrofuran. The mixture was stirred at room temperature for 16 hours, then added to 450 g of ice/water. Acidification with 6.0N hydrochloric acid precipitated the crude naphthalene ester product. The solid was filtered, washed with water, and recrystallized from aqueous methanol to yield 5.1 g (67% yield) of the final product, mp 109°-111°. This material was identical with that prepared by the procedure described in Example 11.
Name
1,2,3,4-tetrahydro-2-bromo-6-methoxy-1-oxo-2-naphthalenecarboxylic acid, methyl ester
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
450 g
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
Br[C:2]1([C:15]([O:17][CH3:18])=[O:16])[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[C:3]1=[O:14].N12CCCN=C1CCCCC2>O1CCCC1>[OH:14][C:3]1[C:4]2[C:9](=[CH:8][C:7]([O:12][CH3:13])=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]=1[C:15]([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
1,2,3,4-tetrahydro-2-bromo-6-methoxy-1-oxo-2-naphthalenecarboxylic acid, methyl ester
Quantity
10.2 g
Type
reactant
Smiles
BrC1(C(C2=CC=C(C=C2CC1)OC)=O)C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
450 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acidification with 6.0N hydrochloric acid precipitated the crude naphthalene ester product
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous methanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=C(C=CC2=CC(=CC=C12)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.